N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyano group, an oxolane ring, and a prop-2-enamide moiety, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide typically involves the reaction of oxolane derivatives with cyanoacetamide under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures (e.g., 70°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Acid or base catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .
Scientific Research Applications
N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and oxolane ring play crucial roles in its reactivity, enabling it to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide include other cyanoacetamide derivatives and oxolane-containing compounds. Examples include:
N-(Benzothiazol-2-yl)-2-cyanoacetamide: Known for its reactivity and biological activities.
2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: Studied for its potential in synthesizing phosphorus heterocycles.
Uniqueness
This compound is unique due to its combination of a cyano group, oxolane ring, and prop-2-enamide moiety. This unique structure imparts distinct reactivity and versatility, making it valuable in various fields of research and industrial applications .
Properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-9(12)11-8(5-10)7-3-4-13-6-7/h2,7-8H,1,3-4,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOGZRJTPUIEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C#N)C1CCOC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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